An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate
An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2] The strategic functionalization of the indazole core allows for the fine-tuning of physicochemical and pharmacological properties, making it a versatile template for drug design.[3]
Methyl 2-methyl-2H-indazole-7-carboxylate is a specific derivative belonging to the 2H-indazole class. The substitution pattern, with a methyl group at the N2 position and a methyl carboxylate group at the C7 position, offers a unique combination of features that can influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of Methyl 2-methyl-2H-indazole-7-carboxylate, compiled to aid researchers in its utilization and further exploration.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-methyl-2H-indazole-7-carboxylate is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1092351-88-6 | J&K Scientific[4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | J&K Scientific[4] |
| Molecular Weight | 190.20 g/mol | J&K Scientific[4] |
| IUPAC Name | methyl 2-methylindazole-7-carboxylate | J&K Scientific[4] |
| Physical Form | Solid | CymitQuimica[5] |
Synthesis and Mechanism
The synthesis of Methyl 2-methyl-2H-indazole-7-carboxylate can be logically approached through two primary strategies: direct construction of the substituted indazole ring system or modification of a pre-existing indazole core. The latter is often more practical and is exemplified here.
Synthetic Pathway Overview
A plausible and efficient route to Methyl 2-methyl-2H-indazole-7-carboxylate involves a two-step process starting from a suitable precursor. This approach offers good control over regioselectivity. The general workflow is as follows:
Caption: General synthetic strategies for Methyl 2-methyl-2H-indazole-7-carboxylate.
Experimental Protocol: Esterification of 2-Methyl-2H-indazole-7-carboxylic acid
This protocol details the synthesis of the target molecule from its corresponding carboxylic acid precursor, a common and effective method for preparing esters.
Materials:
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2-Methyl-2H-indazole-7-carboxylic acid
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Methanol (reagent grade)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-2H-indazole-7-carboxylic acid in an excess of methanol.
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Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous layer with ethyl acetate.
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Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-methyl-2H-indazole-7-carboxylate.
Causality Behind Experimental Choices
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Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[6]
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Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]
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Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Aqueous Work-up: The neutralization and washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, facilitating the purification of the neutral ester product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z = 190.20.
Potential Applications and Biological Significance
The indazole core is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The specific substitution pattern of Methyl 2-methyl-2H-indazole-7-carboxylate suggests its potential as a valuable intermediate or a final active compound in several therapeutic areas.
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Oncology: Derivatives of 2-phenyl-2H-indazole-7-carboxamide have been investigated as potent poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. The 7-carboxamide moiety is crucial for activity, suggesting that the corresponding ester could be a key intermediate for the synthesis of such inhibitors.
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Antimicrobial and Anti-inflammatory: The 2H-indazole scaffold is found in compounds with demonstrated antimicrobial and anti-inflammatory activities.[1] Further screening of Methyl 2-methyl-2H-indazole-7-carboxylate and its derivatives in relevant biological assays is warranted.
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Drug Discovery Intermediate: The presence of a reactive ester functional group makes this molecule an excellent starting point for the synthesis of a library of amide derivatives through aminolysis. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the 7-position.
Conclusion
Methyl 2-methyl-2H-indazole-7-carboxylate is a synthetically accessible and medicinally relevant molecule. Its preparation via the esterification of the corresponding carboxylic acid is a straightforward and scalable method. While detailed experimental and biological data for this specific compound are not extensively published, its structural features and the known activities of the indazole scaffold highlight its potential as a valuable building block in drug discovery and development. This guide provides a foundational understanding to encourage and facilitate further research into the properties and applications of this promising compound.
References
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- [Refer to a source discussing the synthesis of 2H-indazoles]
- [Refer to a source with spectral d
-
Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
- [Refer to a source discussing the biological activity of indazole deriv
- [Refer to a source discussing the synthesis of indazole deriv
- Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.
- [Refer to a source on the synthesis of indazole deriv
-
ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
- [Refer to a source discussing the synthesis of indazole deriv
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
- [Refer to a source on the synthesis of indazole deriv
- [Refer to a source on the synthesis of indazole deriv
- [Refer to a source on the synthesis of indazole deriv
- [Refer to a source on the synthesis of indazole deriv
Sources
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